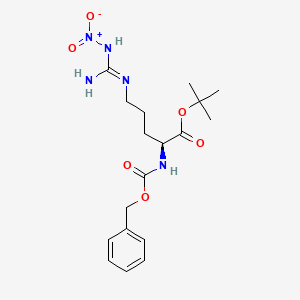
tert-Butyl N2-((benzyloxy)carbonyl)-Nw-nitro-L-argininate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N2-((benzyloxy)carbonyl)-Nw-nitro-L-argininate is a compound that features a tert-butyl group, a benzyloxycarbonyl group, and a nitro group attached to an L-arginine backbone. This compound is often used in peptide synthesis and as a protecting group in organic chemistry due to its stability and reactivity.
Preparation Methods
The synthesis of tert-Butyl N2-((benzyloxy)carbonyl)-Nw-nitro-L-argininate typically involves the protection of the amino and carboxyl groups of L-arginine. The tert-butyl group is introduced to protect the carboxyl group, while the benzyloxycarbonyl group is used to protect the amino group. The nitro group is then introduced through nitration reactions. Industrial production methods often involve the use of orthogonal protection strategies to ensure the selective protection and deprotection of functional groups .
Chemical Reactions Analysis
tert-Butyl N2-((benzyloxy)carbonyl)-Nw-nitro-L-argininate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The benzyloxycarbonyl group can be removed through catalytic hydrogenation.
Substitution: The tert-butyl group can be substituted under acidic conditions to yield the free carboxyl group.
. Major products formed from these reactions include deprotected amino acids and peptides.
Scientific Research Applications
tert-Butyl N2-((benzyloxy)carbonyl)-Nw-nitro-L-argininate is widely used in scientific research, particularly in:
Chemistry: As a protecting group in peptide synthesis and other organic reactions.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As a precursor in the synthesis of pharmaceuticals and as a tool in drug discovery.
Industry: In the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl N2-((benzyloxy)carbonyl)-Nw-nitro-L-argininate involves the selective protection and deprotection of functional groups. The tert-butyl group provides stability against nucleophiles and reducing agents, while the benzyloxycarbonyl group can be easily removed under mild conditions. The nitro group can be reduced to an amino group, allowing for further functionalization .
Comparison with Similar Compounds
Similar compounds include:
tert-Butyl N2-((benzyloxy)carbonyl)-N6-(tert-butoxycarbonyl)-L-lysine: Used in peptide synthesis with similar protecting groups.
tert-Butyl (1R,2S,4S)-2-{[(benzyloxy)carbonyl]amino}-7-azabicyclo[2.2.1]heptane-7-carboxylate: Used in organic synthesis with similar protecting strategies
The uniqueness of tert-Butyl N2-((benzyloxy)carbonyl)-Nw-nitro-L-argininate lies in its combination of protecting groups and its application in diverse fields of research and industry.
Biological Activity
Chemical Identity and Structure
- Chemical Name : tert-Butyl N2-((benzyloxy)carbonyl)-Nw-nitro-L-argininate
- CAS Number : 120609-77-0
- Molecular Formula : C₁₈H₂₇N₅O₆
- Molecular Weight : 409.44 g/mol
This compound is a derivative of L-arginine, which is an essential amino acid that plays a critical role in various biological processes, including protein synthesis and nitric oxide production.
This compound functions primarily as an intermediate in the synthesis of L-Arginine tert-butyl ester. L-arginine itself is known for its role in the production of nitric oxide (NO), a signaling molecule that regulates various physiological processes, including vasodilation and immune response enhancement. The nitro group in this compound may also contribute to its biological activity by influencing nitric oxide synthase (NOS) activity or acting as a potential prodrug for NO release.
Pharmacological Effects
- Vasodilation : Due to its relation to L-arginine, this compound may induce vasodilation, improving blood flow and reducing blood pressure.
- Antioxidant Properties : Compounds derived from L-arginine have been shown to exhibit antioxidant effects, potentially mitigating oxidative stress in cells.
- Immune Modulation : The arginine pathway is crucial for immune function; thus, this compound may enhance immune responses by promoting the production of NO.
Case Studies and Research Findings
Research into compounds similar to this compound has revealed various biological activities:
Synthesis and Applications
This compound is synthesized through multi-step organic reactions involving protection and deprotection strategies typical for amino acid derivatives. Its applications extend beyond being an intermediate; it serves as a potential therapeutic agent in conditions requiring enhanced NO production or modulation of vascular function.
Properties
Molecular Formula |
C18H27N5O6 |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
tert-butyl (2S)-5-[[amino(nitramido)methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoate |
InChI |
InChI=1S/C18H27N5O6/c1-18(2,3)29-15(24)14(10-7-11-20-16(19)22-23(26)27)21-17(25)28-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,21,25)(H3,19,20,22)/t14-/m0/s1 |
InChI Key |
XBKBAARXYQWUQF-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCN=C(N)N[N+](=O)[O-])NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















